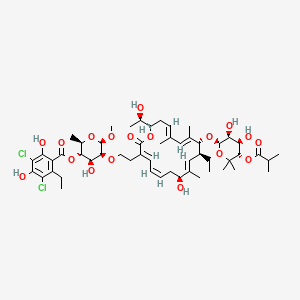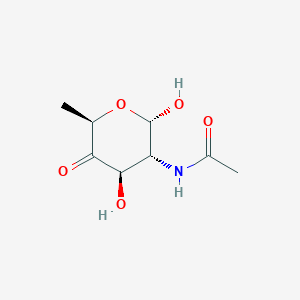
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide typically involves the use of N-acetyl glucosamine as a starting material. The process includes the following steps :
Dissolution: N-acetyl glucosamine is dissolved in water.
Addition of Ammonium Bicarbonate: Ammonium bicarbonate is added until the solution is saturated.
Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can optimize the production process, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce diols.
Applications De Recherche Scientifique
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- N-[(2S,3R,4R,6R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-6-(2-hydroxyethoxy)oxan-3-yl]acetamide
Uniqueness
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H13NO5 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,6R)-2,4-dihydroxy-6-methyl-5-oxooxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5,7-8,12-13H,1-2H3,(H,9,10)/t3-,5-,7-,8+/m1/s1 |
Clé InChI |
CBRMPSOALLZPKI-DCICQADPSA-N |
SMILES isomérique |
C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)O)NC(=O)C)O |
SMILES canonique |
CC1C(=O)C(C(C(O1)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


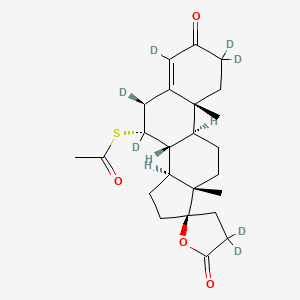

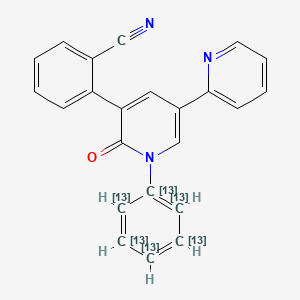
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
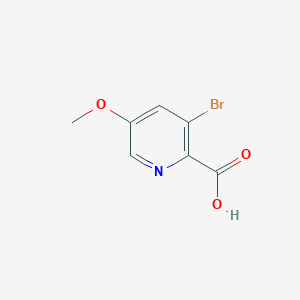
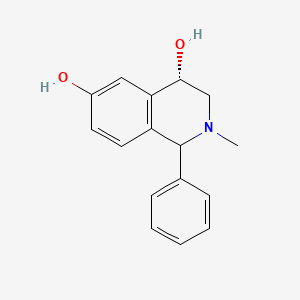
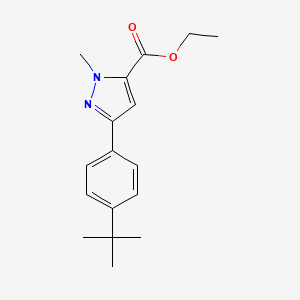
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
